molecular formula C12H13N3OS B8375094 1-Benzothiazol-6-yl-4,4-dimethyl-imidazolidin-2-one

1-Benzothiazol-6-yl-4,4-dimethyl-imidazolidin-2-one

Cat. No.: B8375094
M. Wt: 247.32 g/mol
InChI Key: IVOUEDMDEIWWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiazol-6-yl-4,4-dimethyl-imidazolidin-2-one is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1,3-benzothiazol-6-yl)-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C12H13N3OS/c1-12(2)6-15(11(16)14-12)8-3-4-9-10(5-8)17-7-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)

InChI Key

IVOUEDMDEIWWBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)N1)C2=CC3=C(C=C2)N=CS3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzothiazol-6-yl-3-(2-chloro-1,1-dimethyl-ethyl)-urea (I-201a: 620 mg, 2.18 mmol) in dry THF (5 mL) was added dropwise to a stirred mixture of NaH (78 mg, 3.25 mmol) in dry THF (5 mL) under argon atmosphere over a period of 10 minutes at 0° C. The resulting reaction mixture was stirred at room temperature for 45 minutes. The reaction was monitored by TLC (5% MeOH in CHCl3). The reaction mixture was partitioned between chilled water and ethylacetate. The organic layer was dried over Na2SO4 and concentrated to afford 410 mg of the product (77.35% yield).
Name
1-Benzothiazol-6-yl-3-(2-chloro-1,1-dimethyl-ethyl)-urea
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77.35%

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